molecular formula C21H24N4O4S B11251167 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

Cat. No.: B11251167
M. Wt: 428.5 g/mol
InChI Key: VEDKNHAJOVOKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a complex organic molecule featuring a combination of heterocyclic structures, including a furan ring, a triazole ring, and a benzodioxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole and benzodioxepin intermediates, followed by their coupling through a sulfanyl linkage.

    Synthesis of the Triazole Intermediate: The triazole ring can be synthesized via a cyclization reaction involving an ethyl-substituted hydrazine and a furan-2-carboxaldehyde under acidic conditions.

    Synthesis of the Benzodioxepin Intermediate: The benzodioxepin ring is prepared through a condensation reaction between a methyl-substituted phenol and a dihydroxybenzene derivative.

    Coupling Reaction: The final step involves the coupling of the triazole and benzodioxepin intermediates using a thiol reagent under basic conditions to form the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to form a dihydrotriazole derivative.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes, while the furan and benzodioxepin rings may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide: can be compared to other compounds with similar structural motifs:

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    Furan Derivatives: Compounds such as furanocoumarins, which have various biological activities.

    Benzodioxepin Derivatives: Compounds like dioxepin, which are used in medicinal chemistry for their psychoactive properties.

The uniqueness of This compound lies in its combination of these three distinct heterocyclic structures, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

InChI

InChI=1S/C21H24N4O4S/c1-3-25-20(16-6-4-7-27-16)23-24-21(25)30-13-19(26)22-12-15-11-18-17(10-14(15)2)28-8-5-9-29-18/h4,6-7,10-11H,3,5,8-9,12-13H2,1-2H3,(H,22,26)

InChI Key

VEDKNHAJOVOKGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC3=C(C=C2C)OCCCO3)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.